REACTION_CXSMILES
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[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10](O)=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)([Cl:17])=O>>[N+:1]([C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][C:10]([Cl:17])=[O:11])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=CC=C(OCC(=O)O)C=C1
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
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Details
|
under reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The solution was concentrated
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Name
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|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=CC=C(OCC(=O)Cl)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |